3-Methoxybenzonitrile
Overview
Description
3-Methoxybenzonitrile, also known as m-Anisyl cyanide, is an organic compound with the chemical formula C8H7NO. It is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a benzene ring. This compound is a colorless solid that is moderately soluble in water and stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxybenzonitrile can be synthesized through various methods. One common method involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form 3-methoxybenzaldoxime, which is then dehydrated to yield this compound. Another method involves the reaction of 3-methoxyphenylmagnesium bromide with cyanogen bromide .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxybenzoic acid.
Reduction: It can be reduced to form 3-methoxybenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines and alcohols
Major Products:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of organic pigments and as an intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Methoxybenzonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a precursor to biologically active compounds that interact with specific enzymes or receptors. The methoxy and nitrile groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3-Methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Methoxybenzylamine: Similar structure but with an amine group instead of a nitrile group
Uniqueness: 3-Methoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and serve as a versatile building block in organic synthesis makes it valuable in research and industrial applications .
Properties
IUPAC Name |
3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXSUMLEPNAZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074695 | |
Record name | Benzonitrile, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-89-5 | |
Record name | 3-Methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1527-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001527895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHOXYBENZONITRILE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.729 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Methoxybenzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5E89BBS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials for synthesizing 3-Methoxybenzonitrile derivatives?
A1: Vanillin is a frequently utilized starting material for synthesizing this compound derivatives. One study demonstrated a two-step synthesis of 4-Hydroxy-3-methoxybenzonitrile (a precursor to 3′-methoxydaidzein) from vanillin. This involved reducing vanillin to vanillyl alcohol using NaBH4, followed by halogenation and nitrilization using PBr3 and KCN, respectively [].
Q2: Are there any alternative synthetic routes to 3,4-dihydroxybenzonitrile?
A2: Yes, 3,4-dihydroxybenzonitrile can be synthesized from 4-hydroxy-3-methoxybenzonitrile through demethylation using metal halides [, ]. This method offers an efficient route with a high yield (75.2%) and purity (99.8%), making it suitable for industrial applications.
Q3: Can this compound derivatives act as precursors for other compounds?
A3: Yes, they can serve as valuable building blocks in organic synthesis. For instance, 4-Hydroxy-3-methoxybenzonitrile is a key precursor in synthesizing 3′-methoxydaidzein, an isoflavone derivative with potential medicinal applications [].
Q4: What is the role of this compound derivatives in managing plant-parasitic nematodes?
A4: Research indicates that 4-hydroxy-3-methoxybenzonitrile exhibits potential as a management agent against the soybean cyst nematode (Heterodera glycines). In field trials, applying this compound significantly reduced cyst numbers and increased soybean yield compared to untreated controls [].
Q5: How do researchers study the vibrational properties of this compound derivatives?
A5: Researchers utilize experimental techniques like Fourier-transform infrared (FT-IR) and Fourier-transform Raman spectroscopy, alongside computational methods such as density functional theory (DFT) calculations. These techniques provide insights into the vibrational frequencies, IR activities, and Raman intensities of the molecule, helping understand its structural properties and behavior [].
Q6: Can you elaborate on the application of computational chemistry in studying this compound derivatives?
A6: Computational tools play a crucial role in understanding these molecules. Researchers utilize DFT calculations with basis sets like B3LYP/6-311++G(d,p) to predict molecular properties. These include optimized geometry, vibrational frequencies, frontier orbital energies (HOMO-LUMO), and nonlinear optical (NLO) properties. Additionally, natural bond orbital (NBO) analysis helps elucidate intramolecular interactions like charge transfer and hyperconjugation, further contributing to understanding the stability and reactivity of these compounds [].
Q7: Has this compound been found in natural sources?
A7: While this compound itself hasn't been widely reported in plants, a closely related compound, 4-hydroxy-3-methoxybenzamide, has been identified in Naravelia zeylanica (Ranunculaceae). This finding is significant as it marks the first reported occurrence of simple C6C1 benzamides as natural products [, ].
Q8: What is the significance of discovering simple benzamides in plants?
A8: The identification of these compounds in Naravelia zeylanica expands our understanding of the natural product diversity within this plant family. Further research is needed to determine their ecological roles and potential applications [, ].
Q9: What are the potential applications of 4-aminoquinazoline derivatives derived from this compound?
A9: Studies have shown that certain 4-aminoquinazoline derivatives, synthesized from 4-(3-Chloropropoxy)-3-methoxybenzonitrile, exhibit promising anti-tumor activities. Notably, compounds like 3-chloro-4-fluoro-phenyl-{7-[3-(2-chlorophenoxy)-propoxy]-6-methoxy-quinazolin-4-yl}amine and 5-chloro-2-{3-[4-(3-chloro-4-fluorophenylamino)-6-methoxy-quinazolin-7-yloxy]-propoxy}-benzaldehyde demonstrated significant inhibition of Bcap-37 cell proliferation, suggesting their potential as anti-cancer agents [].
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